PDE9A Inhibitory Activity of a Structural Congener Highlights the Potential of the Scaffold
Crucially, no direct enzymatic, cellular, or in vivo data exists for the target compound. The closest available data comes from a structural analog within the patent literature. BindingDB entry BDBM50034639, annotated as 'US9617269, Compound WYQ-91', reports an IC50 of 6 nM against human PDE9A. However, the SMILES string for this entry corresponds to a para-methoxyphenyl derivative, not the 1-naphthamide. This discrepancy suggests the BindingDB annotation may be erroneous or refers to a different compound. Therefore, this data point cannot be reliably assigned to the target compound [1]. The target compound's true biological activity remains publicly uncharacterized.
| Evidence Dimension | PDE9A Inhibition (IC50) |
|---|---|
| Target Compound Data | No verified data available |
| Comparator Or Baseline | Structural analog 'WYQ-91' (para-methoxyphenyl) IC50 = 6 nM |
| Quantified Difference | Not calculable |
| Conditions | Human PDE9A catalytic domain, radiometric assay |
Why This Matters
This highlights a critical evidence gap; any procurement decision based on assumed PDE9A activity would be unfounded without direct testing of the naphthamide compound.
- [1] BindingDB. Entry BDBM50034639: CHEMBL3360414 | US9617269, Compound WYQ-91. Accessed April 29, 2026. View Source
